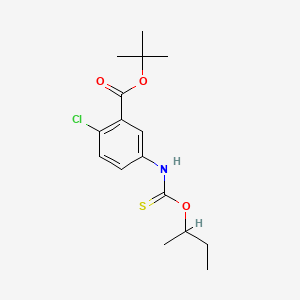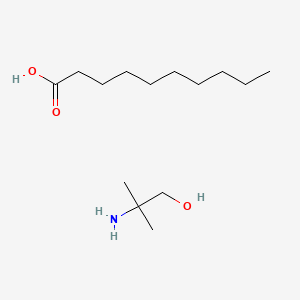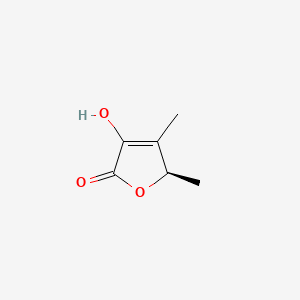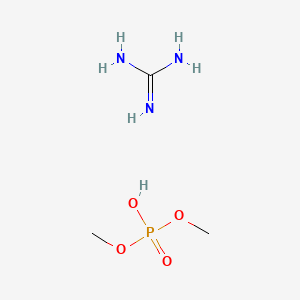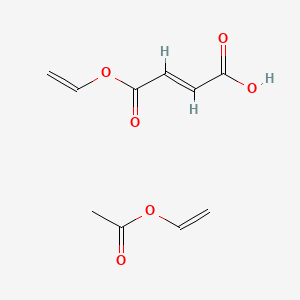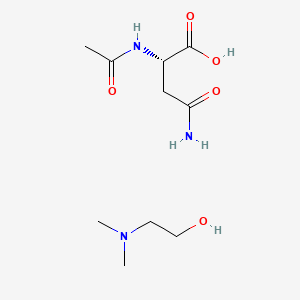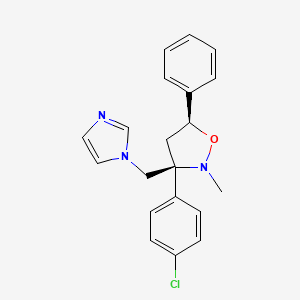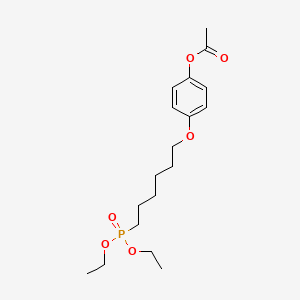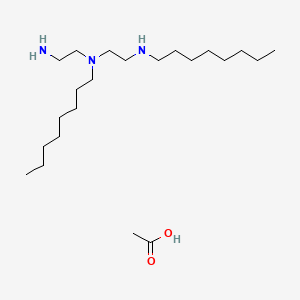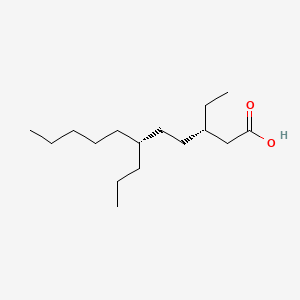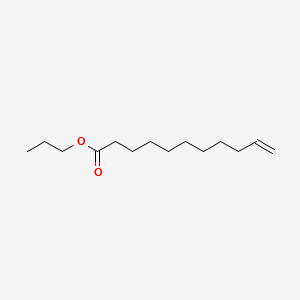
Propyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl undec-10-enoate is an organic compound that belongs to the class of esters. It is derived from undec-10-enoic acid and propanol. This compound is characterized by its long carbon chain and the presence of a double bond at the tenth carbon position. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Another method involves the transesterification of methyl undec-10-enoate with propanol. This reaction is catalyzed by a base such as sodium methoxide or sodium ethoxide and is conducted at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The esterification process is optimized by controlling parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the reaction and facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Propyl undec-10-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia or amines for amide formation, water or hydroxide ions for hydrolysis to acids.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Scientific Research Applications
Propyl undec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and macroheterocycles.
Biology: The compound is studied for its potential antimicrobial properties, particularly against plant pathogens.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of propyl undec-10-enoate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can also undergo hydrolysis, releasing undec-10-enoic acid and propanol, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoic acid: The parent acid of propyl undec-10-enoate, used in similar applications but lacks the ester functionality.
Methyl undec-10-enoate: Another ester of undec-10-enoic acid, used in similar synthetic applications but with different physical properties due to the methyl group.
Undec-10-enyl undec-10-enoate: A dimeric ester with two undec-10-enoic acid units, used in the synthesis of macroheterocycles.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond make it more versatile in various chemical reactions and applications compared to its shorter-chain counterparts.
Properties
CAS No. |
94230-80-5 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
propyl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3H,1,4-13H2,2H3 |
InChI Key |
WSIZDNPFIBZART-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


